4-Methoxyphenyl isocyanate
Overview
Description
4-Methoxyphenyl isocyanate is a chemical compound utilized in various synthetic applications, particularly in organic chemistry for the synthesis of polymers, pharmaceuticals, and agrochemicals. Its reactivity and structural features make it a valuable intermediate in the development of materials with specific chemical and physical properties.
Synthesis Analysis
The synthesis of isocyanates, including 4-Methoxyphenyl isocyanate, often involves the phosgenation of the corresponding amine. Alternative, more environmentally friendly methods have been explored due to concerns over the use of phosgene, a highly toxic gas. One notable approach is the carbonylation of nitro compounds in the presence of catalysts (Rokicki, Parzuchowski, & Mazurek, 2015)[https://consensus.app/papers/nonisocyanate-polyurethanes-synthesis-properties-rokicki/3d139f456bed516ea100b7f601958aab/?utm_source=chatgpt].
Molecular Structure Analysis
The molecular structure of 4-Methoxyphenyl isocyanate features an isocyanate group (-N=C=O) attached to a 4-methoxyphenyl ring. This structure is significant for its reactivity, particularly the electrophilic carbon in the isocyanate group, which readily forms bonds with nucleophiles, including alcohols and amines, facilitating the synthesis of urethanes and ureas.
Chemical Reactions and Properties
4-Methoxyphenyl isocyanate participates in typical isocyanate reactions, such as the formation of urethanes with alcohols and ureas with amines. Its methoxy group can influence its reactivity and the properties of the resulting compounds, potentially imparting increased solubility or altering electronic properties (Nakashima, Takeshita, & Morimoto, 2002)[https://consensus.app/papers/review-exposure-isocyanates-mechanisms-action-nakashima/13d8ee6ad1d756498b8e031dfd5a11d9/?utm_source=chatgpt].
Scientific Research Applications
Potential Antifertility Agents
Diastereoisomers synthesized from 4-Methoxyphenyl isocyanate compounds demonstrate potential antifertility, estrogenic hypocholesterolemic, and gonadotropin inhibitory activities (Crenshaw et al., 1973).
Synthesis of Organic Compounds
Derivatives of 4-Methoxyphenyl isocyanate, such as (4-Methoxyphenyl)amine, can be used to synthesize O-silylurethanes, ureas, and formamides, which are important in organic synthesis (Belova et al., 2017).
Formation of Tetrahydroquinazoline Diones
Reactions with O-Methoxycarbonyl-phenyl isocyanate and mono-aminoalkyl orthophosphoric and sulfuric acids produce tetrahydroquinazoline-2,4-dione-3-ethyl phosphoric or sulfuric compounds (Cherbuliez et al., 1967).
Development of New Polyureas
New polyureas derived from 4-(4′-Methoxyphenyl)urazole show promise for applications in coatings, paints, and coating systems (Mallakpour et al., 2002).
Detection of Isocyanates in Air
A method for detecting low-molecular isocyanates in air using NBDPZ-impregnated filters and tandem mass spectrometry has been developed, offering precise quantification (Henneken et al., 2006).
Conformational Analysis
Studies show that the most stable conformers of phenyl isocyanate and o-methoxyphenyl isocyanate are planar with Cs symmetry (Remko et al., 1988).
Helical Structure in Polymers
The helical structure of oligo- and poly(m-substituted phenyl isocyanate)s with optically active end-groups can be influenced by the electron-donating power of meta substituents (Maeda & Okamoto, 1998).
Safety And Hazards
properties
IUPAC Name |
1-isocyanato-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-11-8-4-2-7(3-5-8)9-6-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDGXCSMDZMDHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063854 | |
Record name | Benzene, 1-isocyanato-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl isocyanate | |
CAS RN |
5416-93-3 | |
Record name | 4-Methoxyphenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5416-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Isocyanato-4-methoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005416933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxyphenyl isocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7321 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-isocyanato-4-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-isocyanato-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxyphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.103 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ISOCYANATO-4-METHOXYBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C50O5096NC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.